

## spectroscopic data comparison of "2-Phenylpropyl 2-butenoate" from different suppliers

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Compound of Interest

Compound Name: 2-Phenylpropyl 2-butenoate

Cat. No.: B15176755

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## Spectroscopic Data Comparison: A Guide to 2-Phenylpropyl 2-Butenoate Analysis

A Note on Data Availability: An extensive search of publicly available chemical supplier databases and scientific literature did not yield experimental spectroscopic data for "2-Phenylpropyl 2-butenoate" from multiple suppliers. To provide a useful guide for researchers, this document presents a combination of predicted spectroscopic data and representative spectral information for structurally similar compounds. This guide is intended to serve as a reference for the expected spectral characteristics of 2-Phenylpropyl 2-butenoate and to highlight the potential variations that may be observed in experimental data from different sources.

### **Predicted and Representative Spectroscopic Data**

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) data and expected Infrared (IR) and Mass Spectrometry (MS) characteristics for **2-Phenylpropyl 2-butenoate**.

# Table 1: Predicted <sup>1</sup>H NMR Data for 2-Phenylpropyl 2-butenoate (500 MHz, CDCl<sub>3</sub>)



Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Potential Supplier Variations
7.35 - 7.20	m	5H	Ar-H	Minor shifts due to solvent purity or residual solvent signals.
6.98	dq	1H	=CH-CH₃	Slight variations in coupling constants (J-values).
5.85	dq	1H	O=C-CH=	Peak broadening due to instrument shimming.
4.15	t	2H	O-CH <sub>2</sub>	Presence of minor impurity peaks.
3.01	m	1H	Ar-CH	Variations in integration values due to signal-to-noise.
1.88	dd	3H	=CH-CH₃	-
1.30	d	3H	CH-CH₃	-

Table 2: Predicted ¹³C NMR Data for 2-Phenylpropyl 2-butenoate (125 MHz, CDCl₃)



Chemical Shift (ppm)	Assignment	Potential Supplier Variations
166.5	C=O	Minor shifts due to temperature or concentration differences.
144.2	=CH-CH₃	-
141.0	Ar-C (quat.)	-
128.6	Ar-CH	Differences in instrument calibration.
127.5	Ar-CH	-
126.4	Ar-CH	-
122.5	O=C-CH=	-
68.0	O-CH <sub>2</sub>	-
42.0	Ar-CH	-
21.5	CH-CH₃	-
18.0	=CH-CH₃	-

Table 3: Expected IR and MS Data for 2-Phenylpropyl 2-butenoate



Spectroscopic Method	Expected Key Signals	Potential Supplier Variations
IR Spectroscopy	~3060 cm $^{-1}$ (Ar C-H stretch)~2970 cm $^{-1}$ (Aliphatic C-H stretch)~1720 cm $^{-1}$ (C=O stretch, $\alpha$ , $\beta$ -unsaturated ester)~1650 cm $^{-1}$ (C=C stretch)~1160 cm $^{-1}$ (C-O stretch)	Variations in peak intensity and broadness. Shifts due to sample preparation (e.g., neat vs. thin film).
Mass Spectrometry (EI)	Molecular Ion (M+): m/z = 204Key Fragments: m/z = 117 (tropylium ion), 91 (benzyl cation), 69 (crotonyl cation)	Relative intensities of fragment ions can vary based on the instrument's ionization energy.

#### **Experimental Protocols**

Standardized protocols are crucial for obtaining high-quality and reproducible spectroscopic data. The following are generalized methodologies for the key experiments cited.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: A sample of 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a 5 mm NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), may be added.
- Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a specific frequency (e.g., 500 MHz for ¹H NMR). For ¹³C NMR, proton decoupling is typically applied to simplify the spectrum. Key parameters to be noted include the solvent, temperature, and the number of scans.
- Data Processing: The raw data (Free Induction Decay FID) is processed using a Fourier transform. This is followed by phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS at 0.00 ppm).

#### Infrared (IR) Spectroscopy



- Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and subtracted from the sample spectrum. The data is typically collected over a range of 4000-400 cm<sup>-1</sup>.
- Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber (cm<sup>-1</sup>) is analyzed to identify characteristic absorption bands corresponding to specific functional groups.

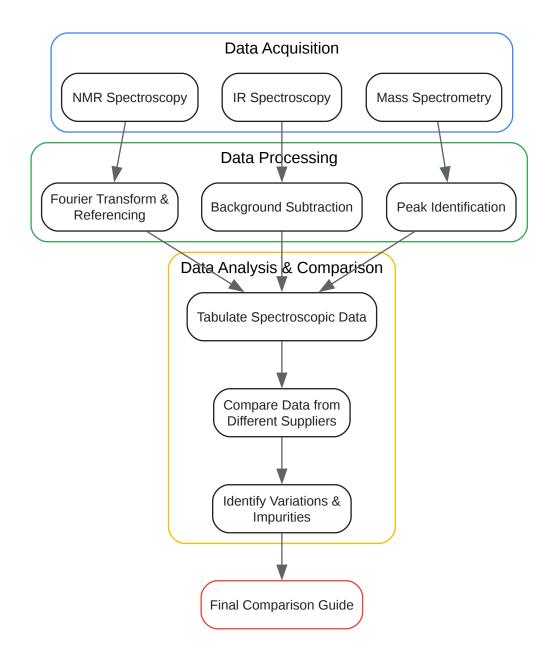
#### **Mass Spectrometry (MS)**

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
   often via direct infusion or after separation by Gas Chromatography (GC-MS).
- Ionization: The sample molecules are ionized, for example, by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

#### **Workflow for Spectroscopic Data Comparison**

The following diagram illustrates a typical workflow for the acquisition and comparison of spectroscopic data for a chemical compound.





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Caption: Workflow for Spectroscopic Data Acquisition and Comparison.

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